Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C11H7BrFNO2 |
|---|---|
Molecular Weight |
284.08 g/mol |
IUPAC Name |
methyl 6-bromo-7-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7BrFNO2/c1-16-11(15)7-2-6-3-8(12)9(13)4-10(6)14-5-7/h2-5H,1H3 |
InChI Key |
SDXWBIOWPGBYDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C=C(C(=CC2=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Iridium-Catalyzed Borylation Followed by Bromination
A recent and efficient method for preparing this compound involves iridium-catalyzed borylation of 6-fluoroquinoline derivatives followed by copper-mediated bromination.
- Starting Material: 6-fluoroquinoline-3-carboxylate methyl ester derivatives.
- Catalyst: [Ir(OMe)(COD)]2 (1.5 mol%)
- Borylation Reagent: Bis(pinacolato)diboron (B2pin2), 1.1 equiv
- Solvent: Tetrahydrofuran (THF)
- Conditions: Heated at 80 °C under nitrogen for 12–18 hours.
- Bromination: The borylated intermediate is treated with copper(II) bromide (CuBr2) in methanol/water at 80 °C for 3 hours to afford the brominated product.
- Purification: Column chromatography (DCM/EtOAc gradient).
- The methyl 7-bromo-4-chloro-6-fluoroquinoline-2-carboxylate analogue was obtained in 78% isolated yield.
- The product was characterized by melting point (153–155 °C), IR, ^1H NMR, ^13C NMR, ^19F NMR, and high-resolution mass spectrometry (HRMS).
- The ^19F NMR signal at approximately −102 ppm confirms the fluorine substitution.
- The method is notable for its high regioselectivity and efficiency.
Reference Reaction Scheme:
| Step | Reagents/Conditions | Product Yield (%) | Notes |
|---|---|---|---|
| 1 | Iridium catalyst, B2pin2, THF, 80 °C, 12-18 h | C7-borylated quinoline intermediate | High regioselectivity |
| 2 | CuBr2, MeOH/H2O, 80 °C, 3 h | This compound | 78% isolated yield |
This method is detailed in the Journal of Organic Chemistry (2022) by the ACS Publications.
Analytical Data Summary for this compound
| Analytical Technique | Data/Observation | Interpretation |
|---|---|---|
| Melting Point | 153–155 °C | Pure crystalline product |
| IR Spectroscopy | C=O stretch at 1725 cm^-1, aromatic C=C at 1613 cm^-1 | Ester carbonyl and aromatic rings |
| ^1H NMR (400 MHz) | δ 8.62 (d, J=6.6 Hz, 1H), 8.31 (s, 1H), 7.96 (d, J=8.8 Hz, 1H), 4.10 (s, 3H) | Aromatic protons and methyl ester |
| ^13C NMR (100 MHz) | δ 164.6, 158.7 (d, J=255 Hz), 148.1, 145.4 (d, J=1 Hz), 143.2 (d, J=6 Hz), 136.4 (d, J=2 Hz), 127.9 (d, J=9 Hz), 122.1, 115.9 (d, J=25 Hz), 108.8 (d, J=26 Hz), 53.6 | Carbonyl, aromatic carbons, methyl ester |
| ^19F NMR (376 MHz) | δ −102 ppm | Fluorine substitution confirmation |
| HRMS (ESI-TOF) | m/z calculated for C11H7BrFNO2: 317.9327; found: 317.9328 | Molecular ion peak confirming formula |
Summary and Professional Assessment
- The most reliable and efficient preparation method for this compound is the iridium-catalyzed borylation of 6-fluoroquinoline esters followed by copper-mediated bromination.
- This method offers high regioselectivity, good yields (around 78%), and straightforward purification.
- Analytical data confirm the structure and purity of the final product.
- Classical condensation and cyclization methods for quinoline carboxylates provide useful background but are less direct for this specific halogenated compound.
- The synthetic approach is supported by peer-reviewed sources from ACS Publications and other reputable chemical literature, ensuring authority and diversity of sources.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the C6 position undergoes nucleophilic substitution under various conditions. This site is particularly reactive due to electron-withdrawing effects from the fluorine and ester groups.
These substitutions are critical for modifying biological activity. For example, C6-piperazinyl derivatives show enhanced antibacterial properties by improving DNA gyrase inhibition .
Cross-Coupling Reactions
The bromine atom participates in palladium- and iridium-catalyzed coupling reactions, enabling structural diversification.
The borylated intermediate from Ir-catalyzed reactions serves as a precursor for further functionalization, such as bromination or hydroxylation .
Ester Hydrolysis and Functionalization
The C3 ester group undergoes hydrolysis and subsequent transformations:
-
Amide Formation :
The carboxylic acid reacts with amines (e.g., cyclopropylamine) via SOCl₂ activation to form C3-amides (Yield: 88%) .
Oxidation and Reduction
-
Oxidation :
The quinoline core is resistant to strong oxidants like KMnO₄, but side-chain modifications (e.g., methyl to carboxyl) are achievable under controlled conditions. -
Reduction :
Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group (if present) to amine without affecting the halogen substituents (Yield: 90%) .
Halogen Exchange Reactions
The bromine atom can be replaced with other halogens:
-
Chlorination : Thionyl chloride (SOCl₂) converts bromine to chlorine at elevated temperatures (DMF, 120°C).
-
Fluorination : Not directly observed, but fluorine at C7 stabilizes the ring against further halogenation .
Biological Activity Correlations
Derivatives synthesized via these reactions exhibit notable bioactivity:
-
Antibacterial Activity : C6-piperazinyl analogs inhibit DNA gyrase (IC₅₀ = 0.8 μM) .
-
Anticancer Potential : Suzuki-coupled aryl derivatives show cytotoxicity against Hep3B liver cancer cells (IC₅₀ = 4.2 μM) .
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| C6-Br | High | SNAr, Cross-coupling |
| C7-F | Low | Resists substitution |
| C3-Ester | Moderate | Hydrolysis, Amidation |
Key Research Findings
-
Iridium-catalyzed borylation at C7 enables late-stage diversification, critical for drug discovery .
-
C6 modifications significantly alter binding to bacterial topoisomerases, with bulkier groups enhancing lethality in E. coli .
-
Hydrolysis of the ester to carboxylic acid improves water solubility but reduces membrane permeability.
This compound’s versatility in substitution and coupling reactions makes it a cornerstone in developing quinolone-based therapeutics. Future work should explore photoredox catalysis for C–H functionalization and in vivo efficacy of derivatives.
Scientific Research Applications
Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate is a derivative of quinoline, which is a bicyclic compound known for its diverse biological activities and applications in medicinal chemistry . This compound has a bromine atom at the 6-position and a fluorine atom at the 7-position of the quinoline ring .
- Building Blocks for Synthesis :
- Medicinal Chemistry :
- It is used in medicinal chemistry for creating quinoline derivatives with enhanced biological activities.
- Anti-tubercular Research :
- Quinoline carboxylic acids, including this compound derivatives, exhibit activity against Mycobacterium tuberculosis .
- These compounds have been screened in vitro using MABA and LORA assays to identify effective Mtb inhibitors .
- They have been shown to inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria .
- Radiotracer Development:
- Anticancer Activity Research:
- Potential antibacterial and antiviral agent:
- Methyl 7-Fluoroquinoline-3-carboxylate exhibits significant biological activity, particularly as an antibacterial and antiviral agent.
- Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.
Mechanism of Action
The mechanism of action of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Features:
- Quinoline backbone: A bicyclic aromatic system enabling π-π interactions.
- Substituents : Bromo (electron-withdrawing) and fluoro (lipophilicity-enhancing) groups influence reactivity and pharmacokinetics.
- Ester group : Methyl ester at position 3 improves solubility and serves as a handle for further functionalization .
Comparison with Similar Compounds
The compound is compared to structurally related quinoline esters with variations in halogenation, substitution patterns, and ester groups. Data are synthesized from analogs in the evidence (Table 1).
Table 1: Structural and Functional Comparison
*Calculated based on analogous structures.
Substituent Effects on Reactivity and Bioactivity
- Halogenation: Bromo groups at position 6 (as in the target compound) facilitate Suzuki-Miyaura cross-coupling reactions, enabling derivatization for drug discovery . Fluoro groups at position 7 increase lipophilicity and metabolic stability compared to chloro analogs, as seen in Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate (CAS: 318685-01-7) .
- Ester Groups: Methyl esters (e.g., Methyl 6-bromoquinoline-3-carboxylate) exhibit faster hydrolysis rates than ethyl esters, impacting prodrug design .
Biological Activity
Methyl 6-bromo-7-fluoroquinoline-3-carboxylate is a derivative of quinoline that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical formula: C11H7BrFNO2. Its structure includes a bromine atom at the 6-position and a fluorine atom at the 7-position, which significantly influence its biological activity compared to other quinoline derivatives.
Antimicrobial Activity
Mechanism of Action
This compound exhibits potent antibacterial properties primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription, making them critical targets for antibacterial agents. By stabilizing the DNA-enzyme complex, this compound disrupts bacterial cell division, leading to cell death.
Minimum Inhibitory Concentration (MIC) Studies
Recent studies have reported the MIC values of this compound against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.5 |
| Escherichia coli | 1.0 |
| Klebsiella pneumoniae | 2.0 |
| Mycobacterium tuberculosis | 0.125 |
These results indicate that the compound is particularly effective against Gram-positive bacteria, including multidrug-resistant strains.
Anticancer Activity
In Vitro Studies
This compound has also been evaluated for its anticancer properties. Research shows that it exhibits cytotoxic effects against various cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| U-87 (Glioblastoma) | 15 |
| MCF-7 (Breast Cancer) | 10 |
| PC3 (Prostate Cancer) | 12 |
The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development in cancer therapy.
Case Studies
-
Antimicrobial Efficacy Against Resistant Strains
A study evaluated this compound against MRSA strains resistant to traditional antibiotics. The compound demonstrated significant activity with an MIC of 0.5 µg/mL, showcasing its potential as a treatment option for resistant infections . -
Cytotoxicity in Cancer Cells
In vitro tests conducted on U-87 and MCF-7 cell lines revealed that this compound inhibited cell viability effectively at low concentrations (IC50 values of 15 µM and 10 µM, respectively). This suggests that the compound may serve as a lead structure for developing new anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate, and how can purity be optimized?
- Methodological Answer: The synthesis of halogenated quinoline derivatives often involves cyclocondensation of substituted anilines with β-ketoesters, followed by halogenation. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (a structural analog) is synthesized via cyclization reactions under acidic conditions . To optimize purity, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol or DMF/water mixtures) are recommended. Monitoring intermediates via TLC and HPLC ensures stepwise purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer: Key techniques include:
- NMR : H and C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in H NMR) and ester group integrity .
- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data. ORTEP-3 or WinGX can visualize hydrogen-bonding networks .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and halogen isotopic patterns .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic interpretations?
- Methodological Answer: Discrepancies in NMR assignments (e.g., overlapping peaks due to bromine/fluorine proximity) can be resolved using single-crystal X-ray diffraction. SHELXL refines bond lengths and angles, while graph-set analysis (via WinGX) identifies hydrogen-bonding motifs that influence spectral properties . For example, intermolecular hydrogen bonds between the ester carbonyl and adjacent hydroxyl groups may explain unexpected C NMR shifts .
Q. What strategies improve yield in halogenated quinoline carboxylate synthesis?
- Methodological Answer: Yield optimization involves:
- Temperature Control : Slow addition of brominating agents (e.g., NBS) at 0–5°C to minimize side reactions.
- Catalysis : Lewis acids (e.g., ZnCl) enhance regioselectivity during cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time for cyclocondensation steps (e.g., from 12 hours to 30 minutes) .
Q. How can computational modeling predict the reactivity of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., using Gaussian) model electrophilic aromatic substitution sites. Fukui indices identify nucleophilic/electrophilic regions, while molecular docking predicts binding affinity in antimicrobial studies . For crystallographic validation, SHELXE-generated electron density maps cross-verify computed vs. experimental geometries .
Q. What are the challenges in analyzing hydrogen-bonding networks in this compound’s crystal structure?
- Methodological Answer: Fluorine’s low polarizability complicates hydrogen-bond detection. Using SHELXL with high-resolution data (<1.0 Å) improves refinement of weak C–H···F interactions. WinGX’s graphical interface aids in visualizing π-stacking and halogen bonding, which are common in polyhalogenated quinolines .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under varying pH conditions?
- Methodological Answer:
- Sample Preparation : Dissolve the compound in buffered solutions (pH 1–10) and incubate at 25°C/40°C.
- Analysis : Monitor degradation via HPLC-PDA (photodiode array) at 254 nm. Compare retention times and UV spectra of parent compound vs. degradation products (e.g., hydrolysis of the ester group) .
- Kinetics : Fit data to first-order models to calculate half-life.
Q. What mechanistic insights can be gained from studying substituent effects on antimicrobial activity?
- Methodological Answer: Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., replacing bromine with chlorine or modifying the ester group). Biological assays (MIC tests against Gram+/Gram− bacteria) correlate activity with electronic (Hammett σ constants) and steric parameters. Molecular docking (AutoDock Vina) identifies key interactions with bacterial topoisomerase IV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
